molecular formula C13H19NO B8593063 7-tert-Butyl-chroman-4-ylamine

7-tert-Butyl-chroman-4-ylamine

Cat. No. B8593063
M. Wt: 205.30 g/mol
InChI Key: ZYTVBLCFEFRUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812019B2

Procedure details

The product of Example 1B (1.53g) was taken into a solution of 20% ammonia in methanol, and hydrogenated for 4 hours at 60 psi at 50° C. in the presence of 1.55 g of 10% palladium on carbon as catalyst. The reaction mixture was filtered to remove catalyst, and the solvent removed under reduced pressure to give 1.40 g of the title compound (93% for two steps). 1H NMR(300 MHz, CDCl3) δ 7.25 (d, 1H, J=6.8 Hz), 6.96 (dd, 1H, J=2.0 and 8.1 Hz), 6.85 (d, 1H, J=2.0 Hz), 4.18-4.32 (m, 2H), 4.04 (t, 1H), 2.11-2.21 (m, 1H), 1.80-1.90 (m, 1H), 1.29 (s, 9H). MS (DCI) m/e 206 (M+H)+.
Name
product
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.55 g
Type
catalyst
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
CO[N:3]=[C:4]1[C:13]2[C:8](=[CH:9][C:10]([C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:11][CH:12]=2)[O:7][CH2:6][CH2:5]1.N>CO.[Pd]>[C:14]([C:10]1[CH:9]=[C:8]2[C:13]([CH:4]([NH2:3])[CH2:5][CH2:6][O:7]2)=[CH:12][CH:11]=1)([CH3:17])([CH3:15])[CH3:16]

Inputs

Step One
Name
product
Quantity
1.53 g
Type
reactant
Smiles
CON=C1CCOC2=CC(=CC=C12)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1.55 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove catalyst
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C2C(CCOC2=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 104%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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